o-Acetyl-L-threonine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

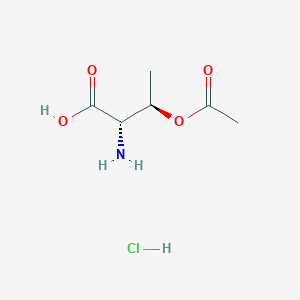

“o-Acetyl-L-threonine hydrochloride” is a chemical compound with the molecular formula C6H12ClNO4 . It is related to “O-Acetylserine”, an α-amino acid with the chemical formula HO2CCH(NH2)CH2OC(O)CH3, which is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants . “O-Acetyl-L-homoserine (OAH)” is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .

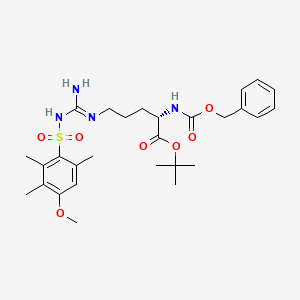

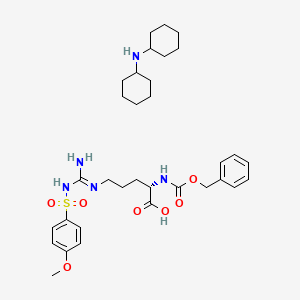

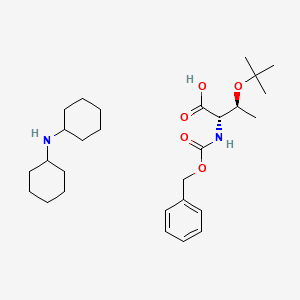

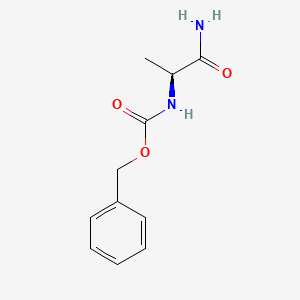

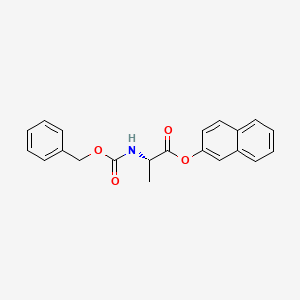

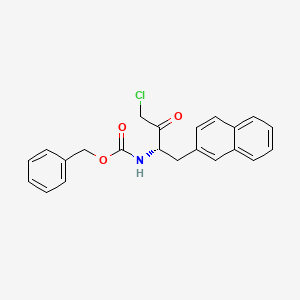

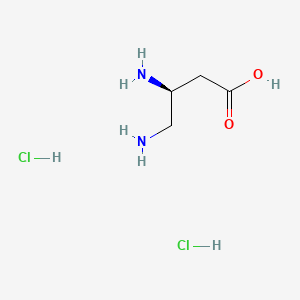

Molecular Structure Analysis

The molecular structure of “o-Acetyl-L-threonine hydrochloride” is represented by the molecular formula C6H12ClNO4 . The average mass is 197.617 Da and the monoisotopic mass is 197.045486 Da .

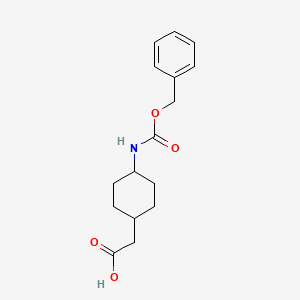

Physical And Chemical Properties Analysis

The physical and chemical properties of “o-Acetyl-L-threonine hydrochloride” include a molecular formula of C6H11NO4, an average mass of 161.156 Da, and a monoisotopic mass of 161.068802 Da .

Wissenschaftliche Forschungsanwendungen

Metabolic Engineering and Pathway Construction

o-Acetyl-L-threonine hydrochloride is used in metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli . It’s a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . Multiple strategies have been adopted to explore sustainable production of O-acetyl-L-homoserine .

Production of Homoserine Lactone

o-Acetyl-L-threonine hydrochloride serves as a metabolic intermediate for the production of homoserine lactone . Homoserine lactone is a signaling molecule in the quorum sensing of bacteria, which is a system of stimulus and response correlated to population density.

Production of Methionine

Methionine, an essential amino acid for humans and other animals, can be produced using o-Acetyl-L-threonine hydrochloride . Methionine plays an important role in food, pharmaceutical, and feed additive, resulting in great demand in the market .

Production of 1,4-Butanediol and 1,3-Propanediol

o-Acetyl-L-threonine hydrochloride is used as a metabolic intermediate for the production of 1,4-butanediol and 1,3-propanediol . These compounds have a wide range of applications in the production of plastics, solvents, and elastic fibers.

Production of O-Acetyl-L-Homoserine in Corynebacterium Glutamicum

o-Acetyl-L-threonine hydrochloride is used in the production of O-acetyl-L-homoserine in Corynebacterium glutamicum . This is a common and safe amino acid-producing strain, but it has not yet achieved efficient production of O-acetyl-L-homoserine .

Production of High-Value Compounds

o-Acetyl-L-threonine hydrochloride is a potential platform chemical for the production of high-value compounds, such as L-methionine and γ-butyrolactone . These compounds have a wide range of applications in the pharmaceutical and chemical industries.

Wirkmechanismus

Target of Action

It is known that acetylated amino acids like o-acetyl-l-threonine hydrochloride often play crucial roles in various biochemical processes, including protein synthesis and metabolic pathways .

Mode of Action

Acetylated amino acids generally interact with their targets by serving as substrates or inhibitors for various enzymes, thereby influencing the rate of biochemical reactions .

Biochemical Pathways

For instance, they can serve as intermediates in the biosynthesis of other bioactive compounds .

Pharmacokinetics

As an acetylated amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Given its potential role as a metabolic intermediate, it may contribute to the synthesis of other bioactive compounds, thereby influencing various physiological processes .

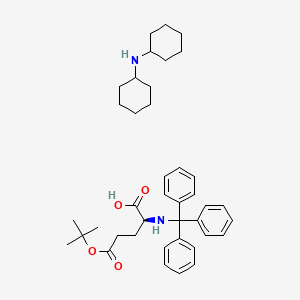

Eigenschaften

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYCOUDKBQYRH-ZJQZTCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Acetyl-L-threonine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.